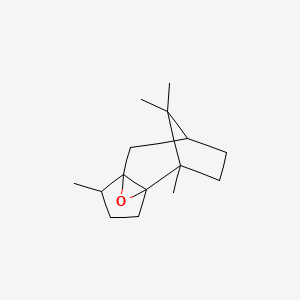
1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide is a heterocyclic compound that belongs to the class of benzisothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with methylating agents followed by oxidation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The benzisothiazole ring allows for various substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Amines and Thiols: Formed through reduction.
Substituted Benzisothiazoles: Formed through various substitution reactions.
Scientific Research Applications
1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-Hydroxybenzimidazole N-oxide
- 1-Methylbenzimidazole 3-oxide
- Benzisothiazolinone
Comparison: 1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
55715-59-8 |
|---|---|
Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
1-methyl-1-oxo-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C8H8N2OS/c1-12(11)7-5-3-2-4-6(7)8(9)10-12/h2-5,9H,1H3 |
InChI Key |
SYVKEUKDIGZLTE-UHFFFAOYSA-N |
Canonical SMILES |
CS1(=NC(=N)C2=CC=CC=C21)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12792148.png)


![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)





